molecular formula C19H27NO4 B5632023 (4S)-1-[3-(allyloxy)benzoyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol

(4S)-1-[3-(allyloxy)benzoyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol

Cat. No. B5632023
M. Wt: 333.4 g/mol
InChI Key: NGDBWGAXAILHGS-LJQANCHMSA-N
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Description

(4S)-1-[3-(allyloxy)benzoyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperidine derivative that has shown promise in a variety of fields, including medicinal chemistry, pharmacology, and neuroscience. In

Scientific Research Applications

(4S)-1-[3-(allyloxy)benzoyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol has been studied extensively for its potential applications in scientific research. It has shown promise as a potential therapeutic agent for a variety of conditions, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has also been studied for its potential use as a tool in neuroscience research, particularly in the study of dopamine receptors.

Mechanism of Action

The mechanism of action of (4S)-1-[3-(allyloxy)benzoyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol is not fully understood. However, it is believed to act as a dopamine receptor agonist, specifically targeting the D2 receptor subtype. This activity is thought to underlie its potential therapeutic effects in conditions such as Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
(4S)-1-[3-(allyloxy)benzoyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, and to increase the activity of dopamine neurons. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of (4S)-1-[3-(allyloxy)benzoyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol is that it is relatively easy to synthesize, and is readily available from commercial sources. It has also been extensively studied, and its mechanism of action is relatively well-understood. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in humans is not yet known.

Future Directions

There are many potential future directions for research involving (4S)-1-[3-(allyloxy)benzoyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol. One area of interest is the potential use of this compound as a therapeutic agent for Parkinson's disease, Alzheimer's disease, and schizophrenia. Another area of interest is the use of this compound as a tool in neuroscience research, particularly in the study of dopamine receptors. Further research is needed to fully understand the potential applications of this compound, and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of (4S)-1-[3-(allyloxy)benzoyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol involves a multi-step process that has been well-documented in the scientific literature. The starting materials include 3-(allyloxy)benzoic acid, 4-piperidone hydrochloride, and formaldehyde. The reaction proceeds through a series of steps that involve the formation of an imine intermediate, followed by reduction with sodium borohydride. The final product is obtained through a purification process that involves recrystallization.

properties

IUPAC Name

[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]-(3-prop-2-enoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-5-11-24-16-8-6-7-15(12-16)17(21)20-10-9-19(22,14-23-4)18(2,3)13-20/h5-8,12,22H,1,9-11,13-14H2,2-4H3/t19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDBWGAXAILHGS-LJQANCHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(COC)O)C(=O)C2=CC(=CC=C2)OCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC[C@]1(COC)O)C(=O)C2=CC(=CC=C2)OCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-1-[3-(allyloxy)benzoyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol

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